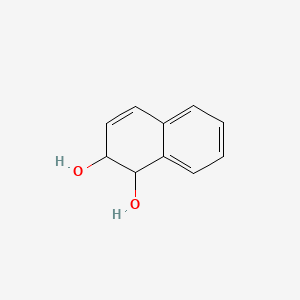

1,2-Dihydronaphthalene-1,2-diol

描述

Contextualization within the Dihydronaphthalene Class and Related Cyclic Diols

1,2-Dihydronaphthalene-1,2-diol is a member of the dihydronaphthalene family, which are derivatives of naphthalene (B1677914) where one of the rings is partially saturated. nih.govdrugbank.com Specifically, it is a type of vicinal diol, meaning its two hydroxyl (-OH) groups are attached to adjacent carbon atoms. wikipedia.org This arrangement is also referred to as a glycol. The compound's formal name is this compound, and it is structurally derived from a 1,2-dihydronaphthalene (B1214177) molecule by the addition of hydroxyl groups at the 1 and 2 positions. nih.gov

The class of cyclic diols is extensive, and these compounds are crucial in various chemical processes. wikipedia.org They can be prepared through methods like the dihydroxylation of alkenes or the reduction of diketones. chemistrysteps.com The spatial arrangement of the hydroxyl groups (either on the same side, cis, or opposite sides, trans) is a critical feature that dictates the molecule's properties and reactivity. In the context of biological systems, the cis-isomer is of particular importance. ebi.ac.uknih.gov

Below is a table comparing this compound with other relevant cyclic and aromatic diols.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₀H₁₀O₂ | 162.18 | Dihydronaphthalene core with vicinal hydroxyl groups. nih.gov |

| Naphthalene-1,2-diol | C₁₀H₈O₂ | 160.17 | A fully aromatic naphthalene core with adjacent hydroxyl groups. nih.gov |

| trans-1,2-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | A saturated cyclohexane (B81311) ring with hydroxyl groups on opposite faces. orgsyn.org |

| Catechol | C₆H₆O₂ | 110.11 | A benzene (B151609) ring with two adjacent hydroxyl groups. |

Foundational Significance in Stereoselective Organic Chemistry and Biotransformation Studies

The importance of this compound stems primarily from its role as a key intermediate in both synthetic and biological pathways.

In biotransformation studies , the compound is recognized as a major metabolite in the microbial and mammalian degradation of naphthalene, a common polycyclic aromatic hydrocarbon (PAH). nih.govportlandpress.comnih.gov In many bacteria, such as those from the Pseudomonas genus, the enzyme naphthalene 1,2-dioxygenase (NDO) catalyzes the initial attack on the naphthalene ring. ebi.ac.ukwikipedia.org This multicomponent enzyme system incorporates both atoms of molecular oxygen into the aromatic ring to produce, with high stereoselectivity, (+)-cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene. nih.govwikipedia.org This enzymatic reaction is a critical first step in the aerobic degradation of naphthalene. nih.gov The NDO enzyme system consists of multiple components, including a reductase, a ferredoxin, and a terminal oxygenase which is an iron-sulfur protein. ebi.ac.uknih.gov This biotransformation is a cornerstone of research into the bioremediation of PAH-contaminated environments.

Fungal systems also process 1,2-dihydronaphthalene, where unspecific peroxygenases can lead to the formation of naphthalene hydrates (1-hydroxy- and 2-hydroxy-1,2-dihydronaphthalene), which subsequently form naphthalene. kobv.de

In stereoselective organic chemistry , the enantiomerically pure cis-diol produced by bacterial dioxygenases is a valuable chiral synthon. Chiral synthons are building blocks used to synthesize complex target molecules with a specific, desired three-dimensional structure. The well-defined stereochemistry of the diol allows chemists to construct intricate molecular architectures with high precision. The synthesis of cis-diols can be achieved chemically using reagents like osmium tetroxide, though this method is toxic. youtube.com The enzymatic production offers a greener alternative for obtaining these valuable chiral intermediates.

The following table summarizes key research findings related to the formation and significance of this compound.

| Research Area | Key Finding | Organism/System | Enzyme(s) Involved | Significance |

| Biotransformation | Naphthalene is oxidized to cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov | Pseudomonas sp. strain NCIB 9816 | Naphthalene 1,2-dioxygenase (NDO) ebi.ac.uknih.govwikipedia.org | Key step in the aerobic degradation pathway of naphthalene. nih.govasm.org |

| Biotransformation | Fungal peroxygenases convert 1,2-dihydronaphthalene into naphthalene hydrates and subsequently naphthalene. kobv.de | Fungi (e.g., Agrocybe aegerita) | Unspecific Peroxygenases (UPOs) | Demonstrates an alternative enzymatic pathway for dihydronaphthalene metabolism. researchgate.net |

| Stereoselective Synthesis | The cis-diol serves as a chiral precursor for synthesizing other complex molecules. | Chemical Synthesis | N/A | Enables the construction of stereochemically defined products. |

| Enzyme Mechanism | Site-directed mutagenesis of NDO revealed that specific amino acids (e.g., Phe-352) are critical for the high regio- and enantioselectivity of the dihydroxylation reaction. nih.gov | Pseudomonas sp. strain NCIB 9816-4 | Naphthalene 1,2-dioxygenase (NDO) | Provides insight into the enzyme's active site and mechanism, allowing for potential protein engineering. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dihydronaphthalene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUHWUSUBHNZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C(C=CC2=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201291284 | |

| Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7234-04-0 | |

| Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7234-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydroxy-1,2-dihydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201291284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Biocatalytic Production of 1,2 Dihydronaphthalene 1,2 Diol

Chemical Synthesis Methodologies for 1,2-Dihydronaphthalene-1,2-diol and its Derivatives

A variety of chemical strategies have been developed to synthesize the this compound scaffold and its derivatives. These methods offer different levels of stereocontrol and are applicable to a range of substrates.

Asymmetric Dihydroxylation Protocols (e.g., Sharpless Asymmetric Dihydroxylation)

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comnih.gov This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand to achieve high stereoselectivity. mdpi.comnih.govnumberanalytics.com The choice of ligand, either (DHQD)2PHAL or (DHQ)2PHAL, dictates which enantiomer of the diol is produced. mdpi.com This methodology has been successfully applied in the total synthesis of various natural products where a chiral diol is a key intermediate. mdpi.comnih.gov The reaction is known for its broad substrate scope and mild reaction conditions, which helps in preserving other functional groups in the molecule. numberanalytics.com

Key features of Sharpless Asymmetric Dihydroxylation:

| Feature | Description |

|---|---|

| High Stereoselectivity | Produces either enantiomer of the diol with high selectivity based on the chiral ligand used. numberanalytics.com |

| Broad Substrate Scope | Applicable to a wide variety of alkenes. numberanalytics.com |

| Mild Reaction Conditions | Minimizes side reactions and protects sensitive functional groups. numberanalytics.com |

Diels-Alder Cycloaddition Reactions in Dihydronaphthalene Scaffold Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental and efficient method for constructing six-membered rings, including the dihydronaphthalene framework. nih.govmsu.eduorganic-chemistry.orglibretexts.org This reaction involves the cycloaddition of a conjugated diene with a dienophile. organic-chemistry.org The formation of new, more stable sigma bonds from pi bonds is the driving force of this reaction. organic-chemistry.org Variations such as the hetero-Diels-Alder reaction, where a heteroatom is present in the diene or dienophile, further expand the synthetic utility to produce heterocyclic six-membered rings. organic-chemistry.org

Recent advancements have demonstrated the use of aryne Diels-Alder reactions with functionalized acyclic dienes to produce cis-substituted dihydronaphthalene building blocks. nih.gov Furthermore, asymmetric aryne cycloadditions using chiral auxiliaries have been shown to yield excellent diastereoselectivities. nih.gov Another novel approach involves a tartaric acid-catalyzed enantioselective [4+2] cycloaddition of isochromene acetals and vinylboronates, which furnishes dihydronaphthalene products in good yields with high enantiomeric and diastereomeric ratios. nih.gov

Reduction of Aromatic Naphthoquinones and Related Precursors

The reduction of aromatic precursors like naphthoquinones represents another pathway to dihydronaphthalene derivatives. While direct reduction to this compound is less common, multi-step sequences involving reduction and subsequent functionalization are employed. For instance, the cyclodehydrogenation of a 1,2-di-2-azulenylbenzene derivative using iron(III) chloride has been used to afford a diazuleno[2,1-a:1,2-c]naphthalene derivative. epa.gov

Electrochemical Synthetic Approaches to Dihydronaphthalenes

Electrochemical methods offer a sustainable and alternative route for the synthesis of dihydronaphthalene derivatives. These methods can avoid the use of harsh chemical reagents. For example, the electrochemical C,H amination of naphthalene (B1677914) has been explored for the synthesis of 1,5-diaminonaphthalene. researchgate.net While this specific example does not yield the diol, the underlying principle of electrochemical functionalization of the naphthalene ring could potentially be adapted for the synthesis of other derivatives. The redox behavior of related diazuleno[2,1-a:1,2-c]naphthalenes has been studied using cyclic voltammetry, revealing two-step oxidation processes. epa.gov

Catalytic Systems and Ligand Design for Stereocontrol in Synthesis

The development of sophisticated catalytic systems and chiral ligands is crucial for achieving high stereocontrol in the synthesis of this compound and its derivatives. nih.govnih.gov Cobalt(III)-carbene radical intermediates have been utilized in the catalytic synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. nih.govrsc.org This method demonstrates good to excellent yields for a range of substrates. nih.gov DFT calculations suggest that the reaction proceeds via the formation of a reactive o-quinodimethane intermediate that undergoes a 6π-cyclization. nih.gov

In addition to transition metal catalysis, the use of chiral organic catalysts, such as tartaric acid, has been shown to be effective in promoting enantioselective Diels-Alder reactions to access chiral dihydronaphthalene structures. nih.gov The design of chiral ligands plays a pivotal role in asymmetric catalysis, enabling the synthesis of specific stereoisomers. researchgate.net

Biocatalytic and Enzymatic Routes to this compound

Biocatalytic methods provide an environmentally friendly and highly selective alternative to chemical synthesis for the production of this compound. These processes often operate under mild conditions and can achieve high enantiomeric purity.

The key enzyme in the biological production of cis-1,2-dihydronaphthalene-1,2-diol from naphthalene is naphthalene 1,2-dioxygenase (NDO). ebi.ac.ukuniprot.orgzfin.org This multi-component enzyme system, found in various bacteria such as Pseudomonas putida, catalyzes the incorporation of both atoms of molecular oxygen into naphthalene. ebi.ac.ukuniprot.org The reaction requires NADH as a cofactor and results in the formation of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with high enantiomeric purity. uniprot.orgresearchgate.net

The NDO system consists of a reductase, a ferredoxin, and an oxygenase component, all of which contain [2Fe-2S] clusters. ebi.ac.uk The mechanism involves the transfer of electrons from NADH to the terminal oxygenase, which then activates molecular oxygen to attack the naphthalene substrate. ebi.ac.uk

Optimization studies for the bioconversion of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene using Pseudomonas putida have shown that maximum production occurs during the logarithmic growth phase of the cells. nih.gov The productivity of this biotransformation can be significantly high, and the biocatalyst can be recycled multiple times, especially when immobilized. sigmaaldrich.com

| Enzyme System | Organism | Product | Stereochemistry |

| Naphthalene 1,2-dioxygenase | Pseudomonas sp. | cis-1,2-dihydronaphthalene-1,2-diol | (1R,2S) uniprot.org |

| Toluene (B28343) dioxygenase | Pseudomonas putida | (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene | (1S,2R) researchgate.net |

Mechanism and Role of Naphthalene Dioxygenase (NDO) in Naphthalene Hydroxylation

The initial and pivotal step in the microbial oxidation of naphthalene is catalyzed by naphthalene dioxygenase (NDO), a multi-component enzyme system. ebi.ac.uk This enzyme belongs to the family of Rieske non-heme iron oxygenases and is responsible for the stereospecific and regiospecific insertion of both atoms of molecular oxygen into the aromatic nucleus of naphthalene. This reaction yields (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, also known as cis-1,2-dihydronaphthalene-1,2-diol. uniprot.org

The NDO system is comprised of three distinct protein components that work in concert to facilitate the hydroxylation reaction:

A reductase (NDOR): This flavoprotein contains a [2Fe-2S] cluster and utilizes NADH or NADPH as a source of reducing equivalents. uniprot.org

A ferredoxin (NDOF): This small iron-sulfur protein acts as an electron shuttle, transferring electrons from the reductase to the terminal oxygenase.

A terminal oxygenase (NDO): This is the catalytic component, typically an α3β3 hexamer, which contains a Rieske-type [2Fe-2S] cluster in each α-subunit and a mononuclear non-heme iron atom at the active site. asm.orgresearchgate.net

The catalytic cycle of NDO involves a sophisticated electron transport chain. Electrons are transferred from NADH/NADPH via the reductase and ferredoxin to the terminal oxygenase. ebi.ac.uk At the active site of the oxygenase, the mononuclear iron, coordinated by a 2-His-1-carboxylate facial triad, activates molecular oxygen. asm.org This activated oxygen species then attacks the naphthalene substrate, which is bound in a hydrophobic pocket. A key feature of this mechanism is the side-on binding of dioxygen to the iron center, which is crucial for the stereospecificity of the reaction. The result is the formation of a cis-dihydrodiol product. ebi.ac.uk

Involvement of Auxiliary Enzymes (e.g., cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase)

Following the initial dioxygenation by NDO, the resulting cis-1,2-dihydronaphthalene-1,2-diol can be further metabolized by the host microorganism. A key auxiliary enzyme in this pathway is cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase . This NAD(P)+-dependent oxidoreductase catalyzes the dehydrogenation of the dihydrodiol to produce 1,2-dihydroxynaphthalene.

The action of this dehydrogenase is significant in the context of producing and accumulating this compound. In wild-type naphthalene-degrading bacteria, the dehydrogenase channels the dihydrodiol into the downstream catabolic pathway. Therefore, for the preparative-scale production of the dihydrodiol, it is often desirable to use mutant strains in which the activity of this dehydrogenase is eliminated or significantly reduced. This metabolic block prevents the further degradation of the target compound, leading to its accumulation.

Microbial Biotransformation Systems for Dihydrodiol Production

The biocatalytic production of this compound is primarily achieved through whole-cell biotransformations using various microorganisms. Both wild-type and genetically engineered strains have been employed for this purpose.

Pseudomonas putida is a well-studied, naturally occurring bacterium capable of naphthalene degradation. nih.gov Strains of P. putida have been widely used for the production of this compound. Often, mutant strains of P. putida that are deficient in cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase are used to prevent the further metabolism of the desired product. nih.gov

Escherichia coli has emerged as a popular host for the recombinant production of this compound. The genes encoding the NDO system from Pseudomonas species can be cloned and expressed in E. coli, which does not naturally possess the naphthalene degradation pathway. This approach offers several advantages, including the ease of genetic manipulation, rapid growth, and the potential for high-level expression of the desired enzymes. The use of recombinant E. coli also circumvents the issue of product degradation by native pathways. nih.gov

Below is a table summarizing the key microbial systems used for the production of this compound:

| Microbial System | Key Characteristics | Advantages | Disadvantages |

| Pseudomonas putida (wild-type and mutant strains) | Naturally possesses the naphthalene degradation pathway. Mutant strains are often used to block further metabolism of the dihydrodiol. | Robust and well-adapted for aromatic hydrocarbon metabolism. | May require genetic modification to prevent product degradation. Optimization can be more complex than in recombinant hosts. |

| Escherichia coli (recombinant strains) | Does not naturally degrade naphthalene. Expresses the NDO genes from a donor organism, typically Pseudomonas. | Well-characterized and easy to manipulate genetically. High-level protein expression is achievable. No competing naphthalene degradation pathways. | May require optimization of codon usage and protein folding. The multi-component nature of NDO can present expression challenges. |

Optimization of Bioreaction Conditions and Enzyme Engineering for Enhanced Yields

To improve the efficiency and economic viability of this compound production, significant research has focused on optimizing bioreaction conditions and engineering the NDO enzyme itself.

Optimization of Bioreaction Conditions:

Several factors in the fermentation process can be fine-tuned to enhance product yield:

Carbon Source: The choice of carbon source for microbial growth can impact both cell density and enzyme activity. Studies have shown that various carbon sources can support the growth of P. putida and subsequent dihydrodiol production. nih.gov

Inducers: The expression of the NDO genes is often inducible. The use of inducers, such as salicylate (B1505791) and its analogs, can significantly increase the levels of the NDO enzyme, leading to higher production rates. nih.gov

Fed-batch Fermentation: Fed-batch strategies, where the substrate and nutrients are fed to the bioreactor over time, can help to maintain optimal conditions for cell growth and enzyme activity, preventing substrate toxicity and improving final product titers. researchgate.net

Aerobic and Anaerobic Conditions: While the initial dioxygenation step requires oxygen, subsequent steps catalyzed by dehydrogenases can occur under anaerobic conditions. This has led to the development of two-stage processes where the bioconversion is initiated aerobically and then switched to anaerobic conditions to facilitate the desired enzymatic reactions while minimizing product oxidation. nih.gov

Enzyme Engineering for Enhanced Yields:

Modern protein engineering techniques have been applied to modify NDO for improved catalytic properties:

Site-Directed Mutagenesis: By making specific changes to the amino acid sequence of the NDO active site, researchers have been able to alter the enzyme's substrate specificity, regioselectivity, and enantioselectivity. asm.orgnih.govnih.gov For instance, substitutions at specific residues like Phe352 have been shown to affect the stereochemistry of the resulting dihydrodiol. nih.gov While some mutations can lead to a decrease in activity, others have the potential to enhance the production of the desired isomer or even create novel catalytic activities. nih.govnih.gov

Directed Evolution: This powerful technique involves creating large libraries of mutant enzymes and screening them for improved properties. Directed evolution has been successfully used to enhance the activity and stability of dioxygenases for the degradation of various aromatic compounds. nih.gov This approach holds significant promise for developing NDO variants with superior performance for this compound production.

Homology Modeling and Molecular Docking: Computational approaches are used to model the structure of NDO and predict how different substrates will bind in the active site. rsc.orgnih.gov This information can then be used to guide site-directed mutagenesis efforts to create enzymes with improved characteristics for specific applications.

The table below highlights some examples of amino acid substitutions in the α-subunit of NDO and their observed effects:

| Amino Acid Substitution | Substrate(s) | Effect on Product Formation | Reference |

| Asn201, Phe202, Val260, Trp316, Thr351, Trp358, Met366 | Naphthalene, Biphenyl (B1667301), Phenanthrene | Little to no effect on naphthalene and biphenyl; slight effects on phenanthrene. | nih.gov |

| Phe352Ala/Gly/Ser | Naphthalene | Altered stereochemistry of cis-naphthalene dihydrodiol. | nih.gov |

| Phe352Ala/Gly/Ser | Biphenyl, Phenanthrene | Changed the site of oxidation. | nih.gov |

| Asp362Ala | Naphthalene | Completely inactive enzyme. | nih.gov |

Ecological and Biochemical Significance of 1,2 Dihydronaphthalene 1,2 Diol in Microbial Systems

Role as an Intermediate in the Microbial Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

1,2-Dihydronaphthalene-1,2-diol is a key intermediate in the microbial breakdown of naphthalene (B1677914), a common polycyclic aromatic hydrocarbon (PAH). nih.govnih.govresearchgate.net The degradation process in many bacteria begins with the action of a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.govebi.ac.uk This enzyme catalyzes the addition of both atoms of molecular oxygen to the naphthalene molecule, forming cis-(1R,2S)-1,2-dihydronaphthalene-1,2-diol. nih.govebi.ac.uknih.gov This initial step is crucial as it introduces hydroxyl groups to the aromatic ring, making the compound more water-soluble and susceptible to further enzymatic attack. nih.gov

The formation of this diol is a common strategy employed by a wide range of bacteria, including various species of Pseudomonas, Rhodococcus, and Bacillus, to initiate the breakdown of naphthalene. nih.govnih.govmdpi.comethz.ch For instance, Pseudomonas putida is a well-studied bacterium that utilizes this pathway for naphthalene degradation. nih.govfrontiersin.org The subsequent metabolism of this compound leads to the opening of the aromatic ring, eventually channeling the carbon into central metabolic pathways like the Krebs cycle. nih.govmdpi.com

Interestingly, the presence of naphthalene and its degradation intermediate, this compound, can enhance the biodegradation of other, more complex PAHs. mdpi.com This phenomenon, known as co-metabolism, suggests that the enzymes produced for naphthalene degradation can also act on other PAHs, highlighting the central role of the this compound pathway in the broader context of PAH bioremediation. mdpi.com

Pathways in Bacterial Xenobiotic Metabolism and Detoxification

The conversion of naphthalene to this compound represents a critical detoxification step in bacterial xenobiotic metabolism. nih.govresearchgate.netresearchgate.net Naphthalene, due to its hydrophobicity, can accumulate in the lipid membranes of cells, potentially disrupting cellular functions. nih.gov The introduction of hydroxyl groups to form the diol significantly increases the compound's polarity, thereby reducing its toxicity and facilitating its excretion or further breakdown. nih.gov

Once formed, cis-1,2-dihydronaphthalene-1,2-diol is acted upon by a dehydrogenase enzyme, which oxidizes it to 1,2-dihydroxynaphthalene. nih.govnih.gov This step is followed by the cleavage of the aromatic ring by a dioxygenase, a key reaction that breaks the stable aromatic structure. nih.gov From this point, the metabolic pathways can diverge depending on the bacterial species. nih.govnih.gov In many Gram-negative bacteria like Pseudomonas, the pathway proceeds through salicylate (B1505791) and then catechol, which is subsequently cleaved. mdpi.comfrontiersin.org In contrast, some Gram-positive bacteria, such as Rhodococcus, metabolize salicylate to gentisate. nih.govnih.govfrontiersin.org

In some instances, the metabolism of naphthalene derivatives can lead to the formation of dead-end products. For example, in the degradation of 1-methylnaphthalene (B46632) by P. putida CSV86, one pathway leads to the formation of 1-naphthoic acid, which the bacterium cannot use as a carbon source, effectively acting as a detoxification product that is excreted. nih.gov

Enzymatic Reaction Kinetics and Substrate Specificity for Dioxygenases and Dehydrogenases

The enzymes responsible for the formation and initial transformation of this compound exhibit specific kinetic properties and substrate specificities. Naphthalene dioxygenase (NDO), the enzyme that forms the diol, is a multi-component system with a reductase, a ferredoxin, and an oxygenase component. ebi.ac.uknih.gov The oxygenase component contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron catalytic center. ebi.ac.uk

The dehydrogenase that acts on (+)-cis-1,2-dihydronaphthalene-1,2-diol has been purified and characterized from Pseudomonas putida. nih.gov This enzyme is specific for NAD+ as an electron acceptor and can also oxidize other cis-dihydrodiols derived from PAHs like anthracene (B1667546) and phenanthrene, albeit at a lower rate. nih.govkegg.jp It does not, however, show activity towards trans-dihydrodiols or the K-region cis-dihydrodiols of carcinogenic polycyclic hydrocarbons. nih.gov The enzyme has a molecular weight of approximately 102,000 and is composed of four identical subunits. nih.gov

The substrate specificity of these enzymes is a key area of research. For instance, studies on hybrid dioxygenase enzymes have shown that the beta subunit of the oxygenase component can influence the rate of product formation but does not typically alter the substrate range or the stereospecificity of the reaction. researchgate.net The stereochemistry of the diol produced is also significant, with different dioxygenases producing different enantiomers. For example, toluene (B28343) dioxygenase oxidizes 1,2-dihydronaphthalene (B1214177) to (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene, while naphthalene dioxygenase produces the opposite enantiomer. nih.gov

Interactive Data Table: Enzymes in Naphthalene Biodegradation

| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Source Organism(s) |

| Naphthalene 1,2-dioxygenase | 1.14.12.12 | Naphthalene, O2, NADH, H+ | (+)-cis-(1R,2S)-1,2-Dihydronaphthalene-1,2-diol, NAD+ | FAD, [2Fe-2S] | Pseudomonas sp., Rhodococcus sp. |

| cis-1,2-Dihydronaphthalene-1,2-diol dehydrogenase | 1.3.1.29 | (+)-cis-(1R,2S)-1,2-Dihydronaphthalene-1,2-diol, NAD+ | 1,2-Dihydroxynaphthalene, NADH, H+ | NAD+ | Pseudomonas putida |

| 1,2-Dihydroxynaphthalene dioxygenase | 1.13.11.- | 1,2-Dihydroxynaphthalene, O2 | 2-Hydroxychromene-2-carboxylic acid | Fe(II) | Pseudomonas sp. |

| Salicylate 1-hydroxylase | 1.14.13.1 | Salicylate, NADH, H+, O2 | Catechol, NAD+, H2O, CO2 | FAD | Pseudomonas sp. |

| Salicylate 5-hydroxylase | 1.14.13.- | Salicylate, NADH, H+, O2 | Gentisate, NAD+, H2O | FAD | Rhodococcus sp. |

Environmental Research on Naphthalene Derivative Degradation and Fate in Ecosystems

The microbial degradation of naphthalene and its derivatives, including this compound, is a critical process influencing the fate of these pollutants in various ecosystems. nih.govethz.ch Research has shown that a diverse range of bacteria, isolated from contaminated soils, sediments, and water, possess the genetic and enzymatic machinery to break down these compounds. nih.govnih.gov The presence of naphthalene-degrading microbial communities is a key factor in the natural attenuation of PAH contamination. nih.govresearchgate.net

Studies have demonstrated that the rate of naphthalene degradation can be influenced by various environmental factors, including the availability of oxygen and other nutrients. frontiersin.orgresearchgate.net For example, under oxygen-limiting conditions, the dynamics of the microbial community can shift, selecting for organisms that are more efficient at utilizing low oxygen concentrations or that can form biofilms around the naphthalene source. researchgate.net

The introduction of specific naphthalene-degrading bacteria, such as Rhodococcus sp. strain 1BN, into contaminated soil has been shown to enhance the mineralization rate of naphthalene, even in the presence of an active indigenous degrading population. nih.gov This highlights the potential for bioaugmentation as a strategy for cleaning up PAH-contaminated sites. The degradation of naphthalene often follows a predictable pathway, with the formation of key intermediates like this compound and salicylate, which can be monitored to assess the progress of bioremediation. nih.gov The ultimate fate of the carbon from naphthalene is its incorporation into microbial biomass or its complete mineralization to carbon dioxide. mdpi.com

Strategic Applications of 1,2 Dihydronaphthalene 1,2 Diol in Advanced Organic Synthesis and Materials Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The value of 1,2-dihydronaphthalene-1,2-diol in asymmetric synthesis is rooted in its existence as specific, optically active stereoisomers, such as (+)-cis-1(R),2(S)-dihydroxy-1,2-dihydronaphthalene. nih.govebi.ac.ukdrugbank.com These enantiomerically pure compounds, often generated through microbial oxidation of naphthalene (B1677914), serve as powerful chiral synthons. nih.govnih.gov The fixed spatial arrangement of the hydroxyl groups and the adjacent phenyl ring allows for highly controlled stereoselective transformations, where the diol's inherent chirality directs the formation of new stereocenters in a predictable manner.

One of the key strategies involves using the diol as a chiral auxiliary, where it is temporarily incorporated into a molecule to guide a stereoselective reaction before being cleaved. researchgate.net More commonly, it is used as a chiral starting material where its stereocenters are retained in the final product. A prominent example is in the synthesis of aza-sugars, which are important for their therapeutic potential as glycosidase inhibitors. The enantiopure diol provides a rigid scaffold upon which chemists can perform a series of reactions, such as oxidative cleavage of the double bond followed by reductive amination, to build the characteristic polyhydroxylated nitrogen-containing ring of aza-sugars. nih.gov The synthesis of polyhydroxylated pyrrolidines has been demonstrated from amino acids, showcasing a parallel strategy for creating such structures. nih.gov

The reactivity of the diol can be finely tuned. The two hydroxyl groups can be differentiated through selective protection, allowing for stepwise modification. The double bond can undergo various additions, and its oxidative cleavage yields a dialdehyde, a versatile intermediate for further elaborations. This control over reactivity, combined with the defined stereochemistry, makes this compound a cornerstone for constructing a wide range of enantiomerically pure compounds.

Precursor for the Synthesis of Complex Natural Products and their Analogs

The same features that make this compound a valuable chiral building block also position it as a key precursor for the total synthesis of complex natural products and their structurally related analogs. Many biologically active molecules contain polycyclic or highly substituted chiral frameworks that can be challenging to construct. The dihydronaphthalene diol provides a readily available, stereochemically defined starting point that simplifies the synthetic pathway.

For instance, the synthesis of (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene-2-carboxylic acid has been achieved through microbiological methods, demonstrating a direct route to a functionalized natural product analog. nih.gov Furthermore, the diol framework is a common motif in the metabolites of polycyclic aromatic hydrocarbons (PAHs) formed in vivo. researchgate.net For example, major metabolites of chrysene (B1668918) include trans-dihydrodiols, highlighting the relevance of this structural unit in nature. researchgate.net This makes synthetic versions of these diols, like (1R,2R)-1,2-dihydronaphthalene-1,2-diol, ideal starting materials for studying these metabolites or for synthesizing more complex PAHs and their derivatives. researchgate.netnih.gov

The synthesis of aza-sugar analogs, as mentioned previously, is another prime example of its application in creating natural product-like molecules. nih.gov These compounds mimic the structure of natural carbohydrates and can interact with biological targets like enzymes. The ability to start from a relatively simple, bio-derived chiral molecule like cis-1,2-dihydronaphthalene-1,2-diol significantly streamlines the synthesis of these complex and medicinally relevant targets.

Table 1: Examples of Natural Product Analogs Synthesized from Dihydronaphthalene Diol Derivatives

| Precursor | Synthetic Target Class | Key Transformation | Significance |

|---|---|---|---|

| (+)-cis-1(R),2(S)-Dihydronaphthalene-1,2-diol | Aza-sugars | Oxidative cleavage, reductive amination | Creates glycosidase inhibitors |

| (1R,2R)-1,2-Dihydronaphthalene-1,2-diol | PAH Metabolites | Further aromatic ring construction | Access to carcinogenic metabolites for study |

| Naphthalene | (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene-2-carboxylic acid | Microbiological oxidation/carboxylation | Direct biocatalytic route to functionalized analog |

Intermediate in the Synthesis of Substituted Naphthalene Derivatives

This compound is a pivotal intermediate for accessing a wide variety of substituted naphthalene derivatives through straightforward chemical transformations. The diol's structure allows for facile conversion into fully aromatic systems with diverse functional groups.

Two of the most common and useful transformations are:

Dehydration to Naphthols: Acid-catalyzed dehydration of the diol readily eliminates two molecules of water to form the stable aromatic system of naphthols (hydroxynaphthalenes). Depending on the specific isomer and reaction conditions, 1-naphthol (B170400) or 2-naphthol (B1666908) can be formed. Naphthols are a major class of industrial chemicals and synthetic intermediates used in the production of dyes, pharmaceuticals, and agrochemicals. hmdb.ca

Oxidation to Naphthoquinones: The diol can be oxidized to form 1,2-naphthoquinone. nih.govwikipedia.org This reaction converts the vicinal diol into a vicinal dicarbonyl compound, a class of molecules known for their biological activity and use as ligands and redox-active materials. 1,2-Naphthoquinone itself is a metabolite of naphthalene and serves as a precursor for synthesizing more complex heterocyclic systems and dyes. nih.govwikipedia.orgrsc.org

Beyond these fundamental transformations, the diol can be a starting point for more complex substituted naphthalenes. For example, related naphthalene diols have been used as the starting point in multi-step syntheses to produce complex molecules like 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol (6,7-ADTN), a potent dopamine (B1211576) receptor agonist. researchgate.net Such syntheses demonstrate how the foundational diol structure can be elaborated through sequential reactions including methylation, acylation, reduction, and demethylation to build highly functionalized naphthalene-based scaffolds. researchgate.net

Table 2: Key Transformations of this compound

| Starting Material | Reagent/Condition | Product Class | Resulting Compound Example |

|---|---|---|---|

| This compound | Acid (e.g., H₂SO₄) | Naphthols | 1-Naphthol or 2-Naphthol |

| This compound | Oxidizing Agent (e.g., FeCl₃) | Naphthoquinones | 1,2-Naphthoquinone wikipedia.org |

| Naphthalene-2,3-diol (related structure) | Multi-step synthesis | Substituted Tetralins | 6,7-ADTN researchgate.net |

Exploratory Applications in Material Science for Novel Compound Design

While the primary applications of this compound have been in organic and medicinal chemistry, its unique structural and electronic properties are attracting interest for exploratory applications in materials science. The rigid, stereochemically defined scaffold is a desirable feature for the design of novel polymers, ligands for catalysis, and functional materials.

The potential lies in using the diol as a monomer unit for polymerization. The two hydroxyl groups can be functionalized to link units together, potentially creating chiral polymers with unique optical or recognition properties. The rigid aromatic backbone would impart thermal stability and specific conformational preferences to the polymer chain.

Another promising avenue is the development of chiral ligands for asymmetric catalysis. The vicinal diol moiety is a classic chelating group for metal ions. By coordinating a metal center to the enantiopure diol, it is possible to create a chiral catalytic environment. Such catalysts could be used to promote a wide range of chemical reactions with high enantioselectivity. While this application is still emerging, related structures provide a proof of concept. For example, a derivative of 1,2-naphthoquinone, a 1,2,3-dithiazolyl-o-naphthoquinone, has been identified as a neutral radical with potential ligand properties, capable of O,O-bidentate chelation with metals like lithium. rsc.org This highlights the potential of the core naphthoquinone structure, accessible from the diol, to participate in metal coordination, a key requirement for many material and catalytic applications.

The development in this area is still in its early stages, but the fundamental properties of this compound—its chirality, rigidity, and functional handles—make it a highly promising candidate for the rational design of next-generation advanced materials. nih.gov

Advanced Analytical Techniques and Computational Investigations of 1,2 Dihydronaphthalene 1,2 Diol

Chromatographic Methodologies for Isomer Separation and Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 1,2-Dihydronaphthalene-1,2-diol. Due to the nature of its formation, particularly in biological systems, the compound can exist as multiple stereoisomers, including cis/trans diastereomers and their respective enantiomers.

Purity and Diastereomer Separation: Standard reversed-phase or normal-phase HPLC is effective for assessing the chemical purity of a sample and for separating diastereomers (e.g., cis vs. trans isomers). The difference in the spatial arrangement of the hydroxyl groups in cis and trans isomers leads to different polarities and interactions with the stationary phase, allowing for their separation. For example, a purity of >=96.0% for (1R,2R)-trans-1,2-Dihydro-1,2-naphthalenediol has been determined using HPLC. chegg.com

Enantiomer Separation (Chiral Chromatography): Separating the enantiomers of this compound requires chiral chromatography. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. rsc.orgnp-mrd.orgnp-mrd.org This is particularly important in metabolic and toxicological studies, as different enantiomers can have varied biological activities. The process often involves:

Column Screening: Identifying the most effective chiral stationary phase from a range of available columns (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives). drugbank.comdocbrown.info

Method Optimization: Fine-tuning the mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol) to achieve optimal resolution between the enantiomeric peaks. drugbank.com

The combination of achiral and chiral chromatography, sometimes in series, provides a powerful strategy for the complete separation and analysis of all potential stereoisomers in a mixture. np-mrd.org

Table 1: Isomers of this compound

| Isomer Name | Type | ChEBI ID |

| (cis)-1,2-Dihydronaphthalene-1,2-diol | Diastereomer | CHEBI:28516 |

| (trans)-1,2-Dihydronaphthalene-1,2-diol | Diastereomer | CHEBI:38140 |

| (1R,2S)-1,2-Dihydronaphthalene-1,2-diol | Enantiomer (cis) | CHEBI:44343 |

| (1S,2R)-1,2-Dihydronaphthalene-1,2-diol | Enantiomer (cis) | Not specified |

| (1R,2R)-1,2-Dihydronaphthalene-1,2-diol | Enantiomer (trans) | CHEBI:38140 |

| (1S,2S)-1,2-Dihydronaphthalene-1,2-diol | Enantiomer (trans) | Not specified |

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques provide definitive information about the molecular structure, connectivity, and stereochemistry of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for its analysis. researchgate.net The monoisotopic mass of this compound is 162.06808 Da. nih.gov Predicted GC-MS data for a trimethylsilyl (B98337) (TMS) derivative of the compound shows characteristic fragments that can be used for its identification.

Table 2: Predicted GC-MS Data for this compound (TMS Derivative)

| m/z Value | Relative Intensity (%) |

| 73.0469 | 100.0 |

| 147.0652 | 45.1 |

| 129.0699 | 30.8 |

| 115.0543 | 24.1 |

| 130.0778 | 15.5 |

| 217.1044 | 14.7 |

| Note: This data is for a predicted spectrum and serves as a guide for identification. chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound.

¹H NMR: A proton NMR spectrum would show distinct signals for each type of hydrogen atom. The aromatic protons on the intact benzene (B151609) ring would appear in the downfield region (typically 7.0-8.0 ppm). The vinylic protons (on the C=C double bond) would resonate further upfield, followed by the carbinol protons (the H-C-O groups). The coupling constants (J-values) between the carbinol protons are particularly important for determining the relative stereochemistry (cis or trans).

¹³C NMR: A carbon-13 NMR spectrum reveals the number of unique carbon environments. The aromatic carbons would appear in the ~120-140 ppm range, while the carbons of the C=C double bond and the hydroxyl-bearing carbons (C-O) would have characteristic shifts further upfield.

2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) can be used to establish the connectivity between protons, confirming which protons are adjacent in the structure. This was used to identify related oxidation products of 1,2-dihydronaphthalene (B1214177). nih.gov

Computational Chemistry Approaches for Understanding Electronic Structure and Reactivity

Computational chemistry provides valuable insights into the properties of this compound that are difficult to measure experimentally. These methods can predict molecular geometry, electronic structure, and reactivity.

Computed Molecular Properties: Quantum chemical calculations are used to determine various molecular descriptors. For this compound, these calculations provide fundamental properties that influence its behavior.

Table 3: Computed Properties of this compound

| Property | Value | Source |

| Molecular Weight | 162.18 g/mol | PubChem |

| Exact Mass | 162.068079557 Da | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Data computed by PubChem. nih.gov |

Electronic Structure and Aromaticity: A key feature of this compound is its electronic structure, which combines features of an aromatic ring and a dihydroxylated alkene. While the parent naphthalene (B1677914) is fully aromatic, the hydrogenation of one ring in 1,2-dihydronaphthalene disrupts the full cyclic conjugation. hmdb.ca However, the remaining benzene ring subunit retains significant aromatic character, which dictates much of its stability and reactivity. chemicalbook.com Computational methods like Density Functional Theory (DFT) can be used to:

Model the distribution of electron density across the molecule.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. For instance, the higher energy of the HOMO in the naphthalene system compared to a simple benzene ring makes it more susceptible to electrophilic attack. chemicalbook.com

Investigate the transition states of reactions to understand reaction mechanisms and energy barriers.

These computational studies help rationalize experimental observations, such as the sites of metabolic oxidation or the stereochemical outcomes of reactions. hmdb.ca

Reaction Monitoring and Kinetic Studies

Understanding the formation and subsequent transformation of this compound requires careful reaction monitoring and kinetic analysis. These studies provide data on reaction rates, enzyme efficiency, and pathway dynamics.

Monitoring Metabolic Reactions: In biochemical studies, the formation of this compound from naphthalene is a key step catalyzed by cytochrome P450 enzymes. researchgate.net Time-course studies are conducted by incubating the substrate (naphthalene) with an enzyme source (like human liver microsomes) and taking samples at various time points. researchgate.netnih.gov The concentration of the diol and other metabolites is then quantified, typically using HPLC or GC-MS. This allows for the determination of important kinetic parameters.

Kinetic Parameters: Kinetic studies on the metabolism of naphthalene have determined the Michaelis-Menten constants for the formation of its major metabolites. For the production of trans-1,2-dihydro-1,2-naphthalenediol by pooled human liver microsomes, the following kinetic values have been reported:

Km (Michaelis constant): 23 µM

Vmax (maximum velocity): 2860 pmol/mg protein/min researchgate.net

These values indicate the affinity of the enzyme for the substrate and its maximum rate of conversion, providing crucial information for understanding the efficiency of metabolic pathways. researchgate.netchemicalbook.com Similar kinetic resolution studies are also performed to analyze the differential reaction rates of enantiomers, for example, during asymmetric hydroboration reactions. np-mrd.org

Emerging Research Trajectories and Future Prospects for 1,2 Dihydronaphthalene 1,2 Diol Studies

Development of Novel and More Efficient Stereoselective Synthesis Methods

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has spurred significant research into the stereoselective synthesis of 1,2-dihydronaphthalene-1,2-diol and its derivatives. Dihydronaphthalene derivatives are valuable precursors for synthesizing biologically active molecules. nih.gov Traditional methods are being succeeded by more sophisticated and efficient catalytic processes.

A notable advancement involves a copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone group. researchgate.net This method produces 1,2-dihydronaphthalene-1-ol derivatives with high yields and excellent enantioselectivity and diastereoselectivity. The process is significant as it provides a direct route to chiral homoallylic tertiary alcohols using 1,3-dienes as latent allylic nucleophiles, avoiding the need for stoichiometric amounts of allylmetal reagents. researchgate.net The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. researchgate.net

Another innovative approach utilizes the principles of the Diels-Alder reaction. Researchers have developed a catalytic method using (+)-tartaric acid to facilitate an enantioselective [4 + 2] cycloaddition between isochromene acetals and vinylboronates. nih.gov This method yields chiral dihydronaphthalenes with two stereocenters, achieving high enantiomeric ratios (up to 98.5:1.5) and excellent diastereoselectivities (>99:1). nih.gov The use of tartaric acid, an abundant and environmentally friendly catalyst, highlights a move towards more sustainable synthetic practices. nih.gov

Further research has focused on the ring-opening reactions of oxabenzonorbornadienes. An Iridium-catalyzed ring-opening reaction with water provides a rapid and high-yield (up to 99%) pathway to substituted dihydronaphthalene products. researchgate.net Similarly, palladium catalysts have been used for the intramolecular ring-opening of oxabenzonorbornadienes to create fused tetracyclic frameworks, leading to 1,2-dihydronaphthalen-1-ol products. researchgate.net

| Method | Catalyst System | Key Features | Yield/Selectivity | Reference |

| Intramolecular Reductive Cyclization | Copper (Cu) | Forms chiral homoallylic tertiary alcohols from 1,3-dienes. | Good yields, excellent enantio- and diastereoselectivity. | researchgate.net |

| Inverse-Electron Demand Diels-Alder | (+)-Tartaric acid / Ho(OTf)₃ | Employs a cheap, abundant, and green catalyst. | Good yields, high enantiomeric ratios (up to 98.5:1.5), excellent diastereoselectivity (>99:1). | nih.gov |

| Ring-Opening of Oxabenzonorbornadienes | Iridium (Ir) | Rapid reaction time (within 30 minutes). | Excellent yields (up to 99%). | researchgate.net |

| Ring-Opening of Oxabenzonorbornadienes | Palladium (Pd) | Synthesizes fused tetracyclic frameworks. | Good selectivity for 1,2-dihydronaphthalen-1-ol products. | researchgate.net |

Elucidation of Undiscovered Biotransformation Pathways and Metabolites

Research into the biotransformation of naphthalene (B1677914) and its derivatives continues to reveal new metabolic pathways and intermediates. This compound is a well-established metabolite, but the enzymatic processes governing its formation and subsequent breakdown are still being explored in a variety of organisms. portlandpress.comnih.gov

Bacterial systems, in particular, offer a rich area for discovery. For instance, bacterial strains expressing toluene (B28343) dioxygenase (TDO) and naphthalene dioxygenase (NDO) have been shown to oxidize 1,2-dihydronaphthalene (B1214177) through different stereoselective pathways. TDO from Pseudomonas putida F39/D converts 1,2-dihydronaphthalene into three main products: (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene, (+)-(1R)-hydroxy-1,2-dihydronaphthalene, and (-)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. asm.org In contrast, NDO from Pseudomonas sp. NCIB 9816/11 produces the opposite enantiomer, (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene, along with (-)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. asm.org These findings suggest that both enzymes can desaturate 1,2-dihydronaphthalene to naphthalene, which is then subject to cis-dihydroxylation. asm.org

Similarly, Sphingomonas yanoikuyae strain B1, which expresses biphenyl (B1667301) dioxygenase, oxidizes 1,2-dihydronaphthalene to (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene as the main product, but also generates (+)-(R)-2-hydroxy-1,2-dihydronaphthalene, naphthalene, and α-tetralone. researchgate.net This demonstrates that a single enzyme can catalyze multiple types of reactions, including dioxygenation, monooxygenation, and desaturation, on the same substrate. researchgate.net

In another soil bacterium, Burkholderia sp. strain BC1, naphthalene is degraded via 1,2-dihydroxy-1,2-dihydronaphthalene, salicylic (B10762653) acid, and gentisic acid, involving the classical nag pathway. ebi.ac.uk This strain also degrades 2-hydroxy-1-naphthoic acid via 2-naphthol (B1666908) and 1,2,6-trihydroxy-1,2-dihydronaphthalene, indicating distinct yet related enzymatic pathways for structurally similar compounds. ebi.ac.uk

| Organism/Enzyme System | Substrate | Major Metabolites | Minor Metabolites | Reference |

| Pseudomonas putida F39/D (Toluene Dioxygenase) | 1,2-Dihydronaphthalene | (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene | (+)-(1R)-hydroxy-1,2-dihydronaphthalene, (-)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | asm.org |

| Pseudomonas sp. NCIB 9816/11 (Naphthalene Dioxygenase) | 1,2-Dihydronaphthalene | (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene, (-)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene | Not specified | asm.org |

| Sphingomonas yanoikuyae B1 (Biphenyl Dioxygenase) | 1,2-Dihydronaphthalene | (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene (73%) | (+)-(R)-2-hydroxy-1,2-dihydronaphthalene (15%), Naphthalene (6%), α-Tetralone (6%) | researchgate.net |

| Burkholderia sp. strain BC1 | Naphthalene | 1,2-Dihydroxy-1,2-dihydronaphthalene, Salicylic acid, Gentisic acid | Not specified | ebi.ac.uk |

Exploration of New Reactivity Profiles and Synthetic Utility of Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives with novel properties and potential applications. Research is actively exploring new reactions to functionalize this diol and its parent dihydronaphthalene ring system.

One area of emerging interest is the catalytic synthesis of substituted 1,2-dihydronaphthalenes using cobalt(III)-carbene radical intermediates. rsc.org This method activates o-styryl N-tosyl hydrazones to produce the desired cyclic products in good to excellent yields. The reaction mechanism is believed to involve the formation of reactive o-quinodimethane (o-QDM) intermediates, which then undergo a 6π-cyclization. rsc.org Interestingly, when the substrate contains an alkyl group at the allylic position, the reaction pathway shifts to produce E-aryl-dienes via a nih.govnih.gov-hydride shift, showcasing a controllable divergence in reactivity. rsc.org

The synthetic utility of dihydronaphthalene derivatives is also being demonstrated in the development of compounds with potential biological activity. For example, a new series of dihydronaphthalene derivatives synthesized from 6-methoxy-1-tetralone (B92454) has shown potent cytotoxic activities against MCF-7 human breast adenocarcinoma cells. nih.gov Specifically, pyrano[2,3-g]thiazolo[3,2-a]quinoline-6-carbonitrile derivatives exhibited IC₅₀ values more potent than the reference drug, highlighting the potential of this chemical class in medicinal chemistry. nih.gov

Furthermore, novel base-induced transformations are expanding the synthetic toolbox. The treatment of 1-naphthylmethylamines with a strong base like potassium hydride (KH) has been shown to induce a unique dearomative transformation. acs.org This process involves two consecutive β-hydride eliminations to form a 1-naphthonitrile (B165113) intermediate, which is then attacked by a hydride to generate a dearomatized α-cyano carbanion. This carbanion can be trapped by various electrophiles to produce 1,4-dihydronaphthalene-1-carbonitriles with a quaternary carbon center, a structure of significant synthetic interest. acs.org

Advances in Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives, aiming to reduce environmental impact and improve efficiency. Key strategies include the use of environmentally benign catalysts, safer solvents, and more atom-economical reactions.

The use of tartaric acid as a chiral catalyst in the enantioselective synthesis of dihydronaphthalenes is a prime example of a green approach. nih.gov As a naturally abundant, inexpensive, and biodegradable compound, it offers a sustainable alternative to catalysts based on heavy or precious metals.

Another significant development is the use of water as a solvent for organic reactions. Researchers have successfully synthesized pyrano[2,3-g]thiazolo[3,2-a]quinoline-6-carbonitrile derivatives by heating the reactants in distilled water with only a catalytic amount of potassium hydrogen phthalate. nih.gov This method avoids the use of volatile and often toxic organic solvents, aligning with green chemistry goals.

In the broader context of diol synthesis, processes are being developed that utilize hydrogen peroxide as a clean oxidant. One patented process describes the reaction of an olefin with hydrogen peroxide in the presence of a polymer-supported catalyst containing a sulfo group. google.com This system is highly efficient and selective, and crucially, the catalyst can be easily recovered and reused, minimizing waste. While this is a general method, its principles are directly applicable to the greener production of diols like this compound. These advances collectively point towards a future where the synthesis of this important chemical intermediate is both economically viable and environmentally responsible.

常见问题

Q. What are the primary metabolic pathways of naphthalene leading to the formation of 1,2-Dihydronaphthalene-1,2-diol in mammalian systems?

Naphthalene undergoes hepatic metabolism via cytochrome P450 enzymes to form reactive intermediates. The major metabolites include this compound and 1,2-dihydro-1-napthol, which are generated through epoxidation and subsequent hydrolysis. These metabolites are implicated in oxidative stress and organ toxicity, particularly in the liver and kidneys. Researchers should use in vitro hepatic microsomal assays or in vivo models with isotopic labeling (e.g., ¹⁴C-naphthalene) to track metabolic intermediates .

Q. What analytical techniques are recommended for identifying and quantifying this compound in biological samples?

- Chromatography : HPLC or GC-MS with derivatization (e.g., silylation) to enhance volatility and detection sensitivity.

- Spectroscopy : NMR (¹H and ¹³C) for structural elucidation and IR for functional group analysis.

- Mass Spectrometry : High-resolution LC-MS/MS for trace quantification in complex matrices like serum or urine. Reference standards should be synthesized and characterized using these methods to ensure accuracy .

Q. How can researchers design preliminary toxicity screening for this compound?

Use tiered testing:

- In vitro : Cytotoxicity assays (e.g., MTT, LDH leakage) in hepatocyte or renal cell lines.

- In vivo : Acute exposure studies in rodents (oral or inhalation routes) with endpoints including hepatic enzymes (ALT, AST), oxidative stress markers (GSH, MDA), and histopathology.

- Dose Selection : Base on LD₅₀ estimates from structurally similar metabolites of naphthalene .

Advanced Research Questions

Q. What experimental models are suitable for studying the hepatotoxic mechanisms of this compound?

- In vivo Models : Rodents exposed via intraperitoneal injection or oral gavage, with longitudinal monitoring of liver function (e.g., bilirubin, albumin) and transcriptomic profiling of oxidative stress pathways (Nrf2, CYP2E1).

- In vitro Models : Primary hepatocytes or 3D liver spheroids treated with the metabolite, coupled with siRNA knockdown of detoxification enzymes (e.g., epoxide hydrolase) to isolate mechanisms.

- Dose-Response : Use sub-chronic exposure regimes (28–90 days) to mimic environmental or occupational exposure .

Q. How can contradictions in carcinogenicity data for this compound be resolved?

- Meta-Analysis : Systematically review existing studies using tools like the Risk of Bias (RoB) questionnaire (Table C-6/C-7) to assess confounding factors (e.g., exposure misclassification, species-specific metabolism) .

- Mechanistic Studies : Evaluate genotoxicity via comet assays or γH2AX foci detection. Compare results across cell types (e.g., epithelial vs. fibroblast) to identify tissue-specific risks.

- Epigenetic Profiling : Investigate DNA methylation or histone modification patterns in exposed models to assess non-genotoxic carcinogenic pathways .

Q. What methodologies address stereochemical complexity in this compound studies?

The compound may exist as enantiomers (e.g., cis vs. trans diols) with differing biological activities.

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) to resolve isomers.

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless dihydroxylation) to produce enantiopure standards.

- Activity Comparison : Test isolated enantiomers in toxicity assays to delineate structure-activity relationships .

Data Gaps and Future Directions

Q. What are the critical data gaps in understanding the environmental persistence of this compound?

- Degradation Studies : Assess photolytic and microbial degradation rates in soil/water systems using LC-MS/MS.

- Bioaccumulation : Measure log Kow and BCF values in aquatic organisms (e.g., Daphnia magna) to model ecological risks.

- Regulatory Testing : Align with EPA guidelines for "low-priority substances" to prioritize research needs .

Q. How can computational tools enhance research on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。